2,6-Dichloro-3H-pyrimidin-4-one
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Overview
Description
2,6-Dichloro-3H-pyrimidin-4-one is a chemical compound with the CAS Number: 120977-94-8 . It has a molecular weight of 164.98 and its linear formula is C4H2Cl2N2O . It is a solid substance that should be stored in an inert atmosphere at 2-8°C . It is used in the preparation of blocked dihydropteridines as neuronal nitric oxide synthase (nNOS) activators .
Synthesis Analysis
The synthesis of pyrimidines and their derivatives has been extensively studied . For instance, one method involves the condensation of aldehydes with β-ketoesters to form arylidene intermediates, which then react with aminopyrimidines .Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-3H-pyrimidin-4-one consists of a pyrimidine ring with two chlorine atoms attached at the 2nd and 6th positions . The pyrimidine ring is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 .Physical And Chemical Properties Analysis
2,6-Dichloro-3H-pyrimidin-4-one is a solid substance that should be stored in an inert atmosphere at 2-8°C . Its molecular weight is 164.98 and its linear formula is C4H2Cl2N2O .Scientific Research Applications
1. Anticancer Research
- Application Summary: The compound is used in the design and synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives for anticancer research .
- Methods of Application: The synthesis involves the use of a microwave technique to prepare the pyrrolo[2,3-d]pyrimidine derivatives . The compounds were then tested in vitro against seven selected human cancer cell lines .
- Results: Compounds 14a, 16b, and 18b were found to be the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . Compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .
2. Preparation of Ticagrelor
- Application Summary: “2,6-Dichloro-3H-pyrimidin-4-one” is used in the synthesis of ticagrelor, a platelet aggregation inhibitor .
- Methods of Application: The synthesis involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound by diazotization of the obtained intermediate .
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-3(9)8-4(6)7-2/h1H,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXOAKRQJOOIQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396205 |
Source
|
Record name | 2,6-Dichloro-3H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3H-pyrimidin-4-one | |
CAS RN |
120977-94-8 |
Source
|
Record name | 2,6-Dichloro-3H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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